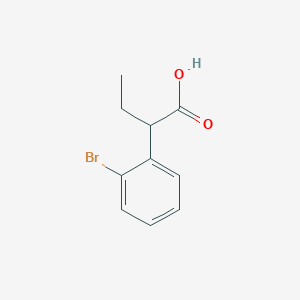

2-(2-Bromophenyl)butanoic acid

Description

Structural Classification and Significance within Aryl-Substituted Carboxylic Acids

2-(2-Bromophenyl)butanoic acid belongs to the class of aryl-substituted carboxylic acids. Structurally, it consists of a four-carbon butanoic acid chain where a hydrogen atom on the second carbon (the α-carbon) is replaced by a 2-bromophenyl group. This arrangement confers specific chemical properties that make it a valuable synthetic intermediate. The carboxylic acid group serves as a versatile handle for a multitude of chemical transformations, while the aryl halide (specifically, the bromophenyl group) is a critical component for metal-catalyzed cross-coupling reactions. rsc.org

The significance of aryl-substituted carboxylic acids is rooted in their utility as building blocks for more complex molecules, including pharmaceuticals and specialized materials. acs.orgnih.gov The presence of both the acidic carboxyl group and the reactive C-Br bond on the aromatic ring allows for sequential and regioselective functionalization. The electronic nature of these substituents also plays a crucial role; the carboxyl group is electron-withdrawing and generally directs incoming electrophiles to the meta-position of the aromatic ring, while the bromine atom, though deactivating, is an ortho-, para-director. researchgate.net This interplay of electronic effects and functional group reactivity makes such compounds highly valuable in synthetic strategy.

A study on the binding of various aryl carboxylic acid derivatives to human serum albumin found that halogen substitution on the aromatic ring can enhance binding affinity, highlighting the importance of this structural feature in biochemical contexts. nih.gov

Table 1: Physicochemical Properties of Bromophenylbutanoic Acid Isomers

Historical Perspectives on Related Bromophenyl Butanoic Acid Derivatives in Academic Synthesis

The synthesis of bromophenyl butanoic acid derivatives has evolved significantly over time, reflecting broader trends in organic synthesis. Early methods often relied on classical reactions that sometimes required harsh conditions or multiple steps. For example, older syntheses of related brominated acids might have involved multi-step sequences starting from simpler aromatic precursors, followed by chain elongation and functional group manipulations.

More recent synthetic procedures showcase the shift towards more efficient and selective catalytic methods. A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, a positional isomer of the title compound, reported in 2018. orgsyn.org This process utilizes a rhodium-catalyzed asymmetric Michael addition of (4-bromophenyl)boronic acid to an ethyl crotonate. orgsyn.orgorgsyn.org This modern approach provides the desired product in high yield and high enantiomeric purity, demonstrating a significant advancement over classical resolution techniques. orgsyn.orgorgsyn.org Similarly, convenient methods for synthesizing related compounds like (S)-(+)-2-(2-methoxyphenyl)propanoic acid have been developed using resolution with chiral auxiliaries like quinine. researchgate.net

Overview of Research Trajectories for Aryl Halide-Containing Carboxylic Acids

Current research involving aryl halide-containing carboxylic acids is vibrant and focused on developing novel catalytic transformations that enhance synthetic efficiency and expand chemical space. A dominant trajectory is the use of the carboxylic acid group as a "traceless" or "adaptive" directing group in C-H functionalization reactions. researchgate.netacs.org This strategy allows for the selective modification of C-H bonds at positions ortho to the carboxylate, which can then be removed or used for further transformations. researchgate.net

Another major research thrust is the development of decarboxylative coupling reactions. rsc.orgnih.govacs.orgresearchgate.net These reactions use the carboxylic acid as a stable, readily available substitute for organometallic reagents. rsc.orgumn.edu By extruding carbon dioxide, a carbon-carbon or carbon-heteroatom bond is formed. researchgate.net Recent breakthroughs in this area have been enabled by metallaphotoredox catalysis, which merges visible-light photoredox catalysis with transition metal catalysis (often using first-row metals like nickel and copper). princeton.eduacs.orgprinceton.edu This dual catalytic approach allows for the functionalization of both aliphatic and aromatic carboxylic acids under remarkably mild conditions, tolerating a wide range of other functional groups. princeton.eduacs.orgprinceton.edu These methods have opened new avenues for alkylation, arylation, amination, halogenation, and borylation, often directly from the native carboxylic acid without prior activation. princeton.eduacs.orgnih.gov

Bridging Fundamental Organic Chemistry with Advanced Synthetic Paradigms for Brominated Butanoic Acids

The chemistry of this compound provides a clear bridge between the foundational principles of organic chemistry and the forefront of synthetic innovation. The fundamental reactivity of the molecule is dictated by its two primary functional groups: the carboxylic acid and the aryl bromide.

From a classical perspective, the carboxylic acid can undergo esterification, reduction to an alcohol, or conversion to an acid chloride. The aryl bromide's reactivity is traditionally associated with its influence on electrophilic aromatic substitution and its ability to undergo nucleophilic aromatic substitution under harsh conditions. The α-carbon could, in principle, be functionalized, for instance, via the Hell-Volhard-Zelinsky reaction for α-halogenation, though this would compete with the existing aromatic bromine.

Advanced synthetic paradigms leverage this inherent reactivity in more sophisticated ways. The aryl bromide is now primarily viewed as a powerful handle for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the ortho position. princeton.edu The carboxylic acid moiety is no longer just a simple acid but a versatile functional handle for innovative transformations. As discussed, it can direct C-H activation or be completely removed and replaced in decarboxylative functionalization reactions. acs.orgacs.org These modern methods, particularly those driven by photoredox and transition metal catalysis, represent a paradigm shift, offering milder conditions, greater functional group tolerance, and access to novel chemical structures that were previously difficult to synthesize. princeton.eduacs.org

Table 2: Comparison of Classical vs. Modern Synthetic Approaches for Related Carboxylic Acids

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

2-(2-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H11BrO2/c1-2-7(10(12)13)8-5-3-4-6-9(8)11/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

HAJRFJVKAQNDLT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1Br)C(=O)O |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 2 2 Bromophenyl Butanoic Acid and Its Analogues

Direct Synthetic Routes and Optimizations

Direct approaches to synthesizing 2-(2-bromophenyl)butanoic acid and its analogues often involve the manipulation of pre-existing carboxylic acid structures or the controlled introduction of substituents onto a core scaffold.

Carboxylic Acid Functionalization Approaches

A primary route for the synthesis of this compound involves the alkylation of a pre-existing phenylacetic acid derivative. For instance, starting with 2-bromophenylacetic acid, the ethyl group can be introduced at the alpha-position. This transformation typically requires a strong base to deprotonate the acidic proton alpha to the carboxyl group, followed by reaction with an ethylating agent like ethyl iodide or ethyl bromide. The starting material, 2-bromophenylacetic acid, is commercially available and its structure has been characterized. nih.govsigmaaldrich.comnih.gov

Another approach involves the carboxylation of a suitable precursor. For example, a benzyl (B1604629) halide can undergo carboxylation to introduce the carboxylic acid functionality. nih.govsigmaaldrich.comacs.org While this method is effective for producing phenylacetic acids, creating the specific this compound structure would require a multi-step process, likely involving the initial synthesis of 1-bromo-2-(1-halobutyl)benzene.

Friedel-Crafts alkylation presents an alternative pathway, where an aromatic compound is alkylated with a derivative of a hydroxyacetic acid. google.com This method, however, can sometimes lead to a mixture of products and may require optimization to achieve high yields of the desired isomer. google.com

Stereoselective Alkylation Methods for Chiral Control

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for pharmaceutical applications. Stereoselective alkylation methods are employed to control the chirality at the stereocenter alpha to the carboxyl group.

One common strategy involves the use of chiral auxiliaries. nih.gov These are chiral molecules that are temporarily attached to the substrate, in this case, a derivative of 2-bromophenylacetic acid. The auxiliary directs the incoming electrophile (the ethyl group) to one face of the enolate, leading to the preferential formation of one enantiomer. After the alkylation step, the auxiliary is cleaved to yield the desired chiral carboxylic acid. nih.gov

Another powerful technique is the use of chiral lithium amides as noncovalent stereodirecting agents. nih.gov This method avoids the need for attaching and removing a chiral auxiliary. The chiral lithium amide forms a complex with the enediolate of the arylacetic acid, and this chiral environment dictates the stereochemical outcome of the subsequent alkylation. nih.gov This approach has been shown to be highly enantioselective for the alkylation of various arylacetic acids. nih.gov

Furthermore, diastereoselective methods can be employed where a chiral center already present in the molecule directs the formation of a new stereocenter. For example, using a chiral starting material like (S)-mandelic acid can influence the stereochemistry of subsequent alkylation steps. researchgate.net

| Method | Key Features | Potential Advantages |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to direct alkylation. | Well-established, often high diastereoselectivity. nih.gov |

| Chiral Lithium Amides | Use of a chiral base to create a chiral enolate environment. | Avoids protection/deprotection steps, operationally simple. nih.gov |

| Diastereoselective Alkylation | An existing stereocenter directs the formation of a new one. | Can be highly efficient if a suitable chiral precursor is available. researchgate.net |

Nucleophilic Substitution Strategies at the Brominated Phenyl Moiety

While direct alkylation of a pre-formed 2-bromophenylacetic acid is common, strategies involving nucleophilic substitution at the brominated phenyl ring are also conceivable, though generally less direct for this specific target. Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups on the aromatic ring to activate it for substitution, which are not present in 2-bromophenylbutanoic acid. wikipedia.orglibretexts.org Therefore, direct displacement of the bromine atom with a nucleophile is challenging under standard SNAr conditions. wikipedia.orglibretexts.org

However, under specific conditions, such as with very strong bases, other mechanisms like the benzyne (B1209423) mechanism can occur. libretexts.org More commonly, transition metal-catalyzed reactions, as discussed in the next section, are employed to functionalize the aryl bromide.

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering powerful tools for the synthesis of complex molecules like this compound and its analogues.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, in particular, is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. youtube.comlibretexts.orglibretexts.org

In the context of synthesizing analogues of this compound, a Suzuki reaction could be employed to introduce various substituents onto the phenyl ring. For example, starting with a di-brominated phenylacetic acid derivative, one bromine atom could be selectively coupled with an organoboronic acid to introduce a new aryl or alkyl group. The reactivity of the leaving group in Suzuki couplings generally follows the order I > Br > OTf >> Cl > F. libretexts.org

The general catalytic cycle for a Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. libretexts.orgyoutube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. libretexts.orgyoutube.com

The efficiency and selectivity of Suzuki reactions can be influenced by the choice of palladium precursor, ligands, and base. nih.govnih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org

A practical example of a related synthesis is the large-scale preparation of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid, which utilizes a rhodium-catalyzed asymmetric Michael addition, a type of conjugate addition reaction that can be considered a related C-C bond-forming strategy. orgsyn.orgorgsyn.org

| Reaction | Reactants | Catalyst System | Key Feature |

| Suzuki-Miyaura Coupling | Aryl/vinyl halide + Organoboronic acid/ester | Pd(0) catalyst, Base | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. youtube.comlibretexts.org |

Nickel-Catalyzed Reductive Alkylation Strategies

Nickel-catalyzed reactions have emerged as a powerful and often more cost-effective alternative to palladium catalysis for certain transformations. Nickel-catalyzed reductive cross-coupling reactions are particularly useful for forming C(sp2)–C(sp3) bonds from two electrophilic partners, such as an aryl halide and an alkyl halide. organic-chemistry.org

This approach could be applied to the synthesis of this compound by coupling a di-halide precursor with an appropriate alkylating agent in the presence of a nickel catalyst and a reducing agent, such as manganese or zinc dust. organic-chemistry.orgorganic-chemistry.org A key advantage of this method is its tolerance to a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also demonstrated nickel-catalyzed carboxylation of benzylic C-N bonds and benzyl halides with CO2, providing a direct route to phenylacetic acids. nih.govsigmaaldrich.comacs.orgnih.gov This methodology could potentially be adapted for the synthesis of this compound by starting with an appropriately substituted benzylic precursor.

Furthermore, nickel-catalyzed reductive arylalkylation of unactivated alkenes offers another pathway to construct complex carbocycles and heterocycles, which could be adapted for the synthesis of analogues. nih.gov

| Catalyst | Reaction Type | Key Advantages |

| Nickel | Reductive Cross-Coupling | High functional group tolerance, use of readily available electrophiles. organic-chemistry.org |

| Nickel | Direct Carboxylation | Utilizes CO2 as a C1 source, user-friendly protocols. nih.govorganic-chemistry.org |

| Nickel | Reductive Dicarbofunctionalization | Three-component coupling for convergent synthesis. rsc.org |

Investigation of Ligand Effects on Reaction Efficiency and Selectivity

The palladium-catalyzed α-arylation of carbonyl compounds is a powerful tool for the synthesis of 2-arylalkanoic acids. The efficiency and selectivity of these reactions are profoundly influenced by the choice of ligand coordinated to the palladium center. The ligand plays a critical role in facilitating the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

In the context of synthesizing compounds structurally similar to this compound, such as other α-aryl carboxylic acids, the development of new ligands has been instrumental. For instance, in palladium-catalyzed C-N cross-coupling reactions, which share mechanistic similarities with C-C coupling, α-branched secondary amines have been identified as challenging substrates that often lead to low yields of the desired N-aryl products. nih.gov To overcome this, new catalysts have been designed to suppress unwanted side reactions. nih.gov This highlights the importance of rational ligand design in enabling difficult cross-coupling reactions. nih.gov

Sterically demanding and electron-rich trialkylphosphines have emerged as particularly effective ligands for promoting the oxidative addition of aryl halides. researchgate.net Ligands such as tri-tert-butylphosphine (B79228) can facilitate the coupling of aryl bromides at room temperature. researchgate.net The electronic and steric properties of the phosphine ligand, such as in MOP-type ligands like 2-ditertbutylphosphino-2′-isopropyloxy-1,1′-binaphthyl, have shown good catalytic activity in the palladium-catalyzed α-arylation of 1,3-dicarbonyl compounds. researchgate.net The choice of base is also crucial and often optimized in conjunction with the ligand. For example, in the α-arylation of ethyl malonate catalyzed by a Pd(OAc)2/ligand system, K3PO4 was found to be the preferred base, while K2CO3 was more effective for ethyl acetoacetate. researchgate.net

The development of a palladium-catalyzed α-arylation of carboxylic acids using a traceless protecting strategy has been a significant advancement. This method allows for the direct arylation of free aliphatic carboxylic acids, which was previously a major challenge. nih.gov This approach has been successfully applied to the synthesis of various commercial drugs, demonstrating its practical utility. nih.gov

Precursor-Based Synthetic Pathways

A common and fundamental method for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. This reaction can be catalyzed by either acid or base. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In this reversible process, the ester is heated with water in the presence of a strong acid catalyst. To drive the equilibrium towards the carboxylic acid and alcohol, a large excess of water is typically used. chemistrysteps.com The mechanism is essentially the reverse of Fischer esterification. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This method is often preferred because it is an irreversible process. The ester is treated with a strong base, such as sodium hydroxide (B78521). The initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt. This deprotonation step prevents the reverse reaction from occurring, thus driving the reaction to completion. chemistrysteps.com To obtain the free carboxylic acid, the resulting carboxylate salt must be acidified in a separate workup step. libretexts.org

A specific example of this is the hydrolysis of ethyl (3S)-3-(4-bromophenyl)butanoate to (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org In this procedure, the ester is treated with sodium hydroxide in a mixture of water and methanol (B129727). orgsyn.org After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the carboxylic acid. orgsyn.org

Nitriles serve as valuable precursors for carboxylic acids. The carbon-nitrogen triple bond of a nitrile can be hydrolyzed to a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). This transformation can also be achieved under either acidic or alkaline conditions. libretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. This directly produces the carboxylic acid. libretexts.org

Alkaline Hydrolysis: The nitrile is heated with a solution of a strong base like sodium hydroxide. This initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. libretexts.org A subsequent acidification step is required to convert the carboxylate salt into the free carboxylic acid. libretexts.org

The synthesis of nitriles themselves can be achieved through various methods, including the oxidation of primary alcohols or aldehydes in the presence of ammonia, or the reaction of carboxylic acids with cyanogen (B1215507) halides. organic-chemistry.orggoogle.com

Organoboron compounds, particularly boronic acids, are highly versatile reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions (e.g., the Suzuki reaction). These compounds have become increasingly important in medicinal and synthetic chemistry. wvu.edu

In a relevant synthesis, (4-bromophenyl)boronic acid is used as a key starting material for the preparation of (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org This reaction is a rhodium-catalyzed asymmetric Michael addition of the boronic acid to ethyl crotonate. orgsyn.org The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. orgsyn.org This approach demonstrates the utility of organoboron compounds in establishing the aryl-alkyl linkage.

The synthesis of boron-functionalized α-aryl propionic acid derivatives, such as bora-ibuprofen, has been achieved through copper(I)-catalyzed alkene boracarboxylation. wvu.edu This highlights the expanding applications of organoboron chemistry in creating analogues of important carboxylic acids. wvu.edu

Multi-step Synthesis Sequences and Yield Optimization

A common strategy for synthesizing α-aryl carboxylic acids involves the α-arylation of a carboxylic acid derivative, followed by hydrolysis. For instance, a palladium-catalyzed α-arylation of an ester can be performed, followed by hydrolysis of the resulting α-arylated ester to the desired carboxylic acid. nih.gov This two-step sequence circumvents the challenges associated with the direct arylation of free carboxylic acids. nih.gov

An example of a multi-step synthesis is the preparation of (3S)-3-(4-bromophenyl)butanoic acid. orgsyn.org This process begins with the rhodium-catalyzed asymmetric addition of (4-bromophenyl)boronic acid to ethyl crotonate to form (S)-ethyl 3-(4-bromophenyl)butanoate. orgsyn.org This ester is then hydrolyzed to the final carboxylic acid product. orgsyn.org The yield of the hydrolysis step is reported to be as high as 99%. orgsyn.org

The optimization of such sequences involves careful selection of catalysts, ligands, bases, and reaction conditions for each step to maximize the yield and purity of the intermediate and final products.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₁BrO₂ | 243.10 | Not explicitly found |

| 4-(2-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.1 | Not explicitly found |

| 2-(3-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 241.99 | Not explicitly found |

| 2-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | 99070-18-5 sigmaaldrich.com |

| (3S)-3-(4-Bromophenyl)butanoic acid | C₁₀H₁₁BrO₂ | 243.10 | Not explicitly found |

| Ethyl (3S)-3-(4-bromophenyl)butanoate | C₁₂H₁₅BrO₂ | 271.15 | Not explicitly found |

| (4-Bromophenyl)boronic acid | CH₆BBrO₂ | 200.82 | Not explicitly found |

| Ethyl crotonate | C₆H₁₀O₂ | 114.14 | Not explicitly found |

| 2-(2-Bromophenyl)-2-propanol | C₉H₁₁BrO | 215.09 | 7073-69-0 chemicalbook.com |

| 4-(2-Bromo-4-ethylphenoxy)butanoic acid | C₁₂H₁₅BrO₃ | 287.15 | 685853-21-8 sigmaaldrich.com |

| Ethyl γ-bromobutyrate | C₆H₁₁BrO₂ | 195.05 | Not explicitly found |

| 2-(Methoxycarbonyl)butanoic acid | C₆H₁₀O₄ | 146.14 | 75970-22-8 biosynth.com |

| Butanoic acid, 2-propenyl ester | C₇H₁₂O₂ | 128.17 | 2051-78-7 nist.gov |

One-Pot and Cascade Reaction Development

Palladium-Catalyzed α-Arylation of Carboxylic Acids:

A significant challenge in the direct α-arylation of carboxylic acids is the inherent reactivity of the carboxyl group, which can interfere with the catalytic cycle. acs.org To overcome this, a traceless protecting group strategy has been developed, enabling the direct coupling of aliphatic carboxylic acids with aryl halides in a single pot. acs.orggoogle.com This method involves the in situ silylation of the carboxylic acid, followed by palladium-catalyzed α-arylation. acs.orggoogle.com

The general protocol for this one-pot synthesis involves the reaction of the carboxylic acid, such as butanoic acid, with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) in the presence of a strong base, typically a lithium amide like lithium hexamethyldisilazide (LiHMDS). acs.org This is followed by the addition of a palladium catalyst, a suitable ligand, and the aryl halide. acs.org The reaction tolerates a wide range of functional groups on the aryl bromide, which is crucial for the synthesis of diverse analogues. acs.orgnih.gov

Key components of this one-pot methodology include:

Palladium Precatalyst: Complexes such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) are commonly employed. acs.org

Ligand: Bulky, electron-rich phosphine ligands are essential for high catalytic activity. Tri-tert-butylphosphine (P(t-Bu)₃) has been shown to be particularly effective. acs.orggoogle.com

Base: Strong, non-nucleophilic bases like LiHMDS or lithium tetramethylpiperidide (LiTMP) are used to generate the enolate. acs.orggoogle.com

Additive: Zinc fluoride (B91410) (ZnF₂) can act as a cocatalyst, improving the rate of transmetalation. organic-chemistry.org

While a specific example for the synthesis of this compound is not explicitly detailed in the seminal literature, the broad substrate scope of this methodology with various aryl bromides suggests its applicability. The following table illustrates the yields of α-arylated carboxylic acids synthesized using this one-pot approach with different aryl bromides and carboxylic acids, demonstrating the potential for synthesizing the target compound and its analogues.

Palladium-Catalyzed α-Arylation of Carboxylic Acids with Aryl Bromides

| Carboxylic Acid | Aryl Bromide | Yield (%) | Reference |

|---|---|---|---|

| Propionic Acid | 4-Bromotoluene | 97 | acs.org |

| Propionic Acid | 4-Bromo-N,N-dimethylaniline | 90 | acs.org |

| Propionic Acid | 3-Bromopyridine | 85 | acs.org |

| Isovaleric Acid | 4-Bromobenzonitrile | 99 | nih.gov |

| Cyclohexanecarboxylic Acid | 1-Bromo-4-isobutylbenzene | 85 | nih.gov |

Cascade Reactions:

Cascade reactions, where a single reactant undergoes multiple transformations in a single synthetic operation, represent a highly elegant and efficient synthetic strategy. While a direct cascade reaction for the synthesis of this compound from simple precursors is not widely reported, chemoenzymatic cascades offer a promising avenue, particularly for the synthesis of optically active analogues. researchgate.net

For instance, a chemoenzymatic sequential cascade has been developed for the production of optically pure short-chain 2-methylalkanoic acids. researchgate.net This process utilizes an engineered arylmalonate decarboxylase (AMDase) for the asymmetric decarboxylation of a prochiral substrate, followed by a chemical reduction step. researchgate.net Although this specific example produces a related structure, the principle could be adapted for the synthesis of chiral 2-arylbutanoic acids.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. The synthesis of this compound and its analogues can benefit significantly from these approaches.

Biocatalysis:

The use of enzymes as catalysts offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of environmentally benign solvents like water. rsc.org For the synthesis of 2-arylpropionic acids, which are structurally related to the target compound, biocatalytic methods have been successfully employed. nih.gov

Esterases, for example, can be used for the kinetic resolution of racemic mixtures of 2-arylpropionate esters to produce enantiomerically pure acids. nih.gov This approach is particularly valuable for the synthesis of chiral analogues of this compound. Whole-cell biocatalysis, where the enzyme is used within its native cellular environment, further simplifies the process by eliminating the need for enzyme purification. nih.gov

The following table summarizes key aspects of biocatalytic approaches relevant to the synthesis of 2-arylalkanoic acids.

Green Chemistry Aspects of Biocatalytic Synthesis

| Green Chemistry Principle | Application in Biocatalysis | Reference |

|---|---|---|

| Catalysis | Use of enzymes (e.g., esterases, arylmalonate decarboxylase) to accelerate reactions and increase selectivity. | researchgate.netnih.gov |

| Benign Solvents | Reactions are often performed in aqueous media. | nih.gov |

| Energy Efficiency | Reactions are typically run at or near ambient temperature and pressure. | nih.gov |

| Atom Economy | High selectivity minimizes the formation of byproducts. | researchgate.net |

| Renewable Feedstocks | Enzymes are derived from renewable biological sources. | rsc.org |

Use of Greener Solvents in Catalytic Synthesis:

The palladium-catalyzed α-arylation reactions, while efficient, often utilize traditional organic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). acs.org Research into replacing these with more environmentally friendly alternatives is ongoing. For related palladium-catalyzed cross-coupling reactions, eco-friendly solvents like carbonates (e.g., diethyl carbonate) have been successfully employed. researchgate.net These solvents are less toxic and have a lower environmental impact. Furthermore, renewable solvents derived from biomass, such as p-cymene (B1678584) and limonene, have shown promise in other palladium-catalyzed carbonylation reactions, suggesting their potential applicability in the synthesis of 2-arylalkanoic acids. acs.org

The continuous development of one-pot and cascade reactions, coupled with the integration of green chemistry principles such as biocatalysis and the use of benign solvents, provides a robust framework for the strategic and sustainable synthesis of this compound and its diverse analogues. These advanced methodologies not only enhance synthetic efficiency but also align with the growing demand for environmentally responsible chemical manufacturing.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 2 Bromophenyl Butanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group in 2-(2-bromophenyl)butanoic acid is a key site for various chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions are fundamental in modifying the compound's structure and properties.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. quora.comtruman.edu This Fischer esterification is a reversible process where water is produced as a byproduct. quora.com To drive the reaction towards the ester product, it is common to either remove the water as it forms or use an excess of the alcohol. quora.com The general reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. chemguide.co.uk

Similarly, amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation typically requires activation of the carboxylic acid, for instance, by converting it to a more reactive species like an acyl chloride or by using coupling agents.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Ethanol, H₂SO₄ | Ethyl 2-(2-bromophenyl)butanoate | Esterification |

| This compound | Ammonia (B1221849), Heat | 2-(2-Bromophenyl)butanamide | Amidation |

Decarboxylative Transformations

Decarboxylation is a chemical reaction that results in the removal of a carboxyl group and the release of carbon dioxide. wikipedia.org While simple carboxylic acids are generally stable to heat, the presence of certain functional groups can facilitate this process. libretexts.org In the context of this compound, decarboxylation would lead to the formation of 1-bromo-2-propylbenzene.

Decarboxylative cross-coupling reactions represent a modern synthetic strategy where a carboxylic acid is coupled with an organic halide in the presence of a metal catalyst, leading to the formation of a new carbon-carbon bond and the extrusion of CO2. wikipedia.org This method offers an alternative to traditional cross-coupling reactions that often rely on pre-formed organometallic reagents. wikipedia.org

Reactivity of the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of synthetic transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactivity with Organometallic Reagents

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Hiyama reactions. nih.govsci-hub.semdpi.com These reactions are powerful tools for constructing complex molecular architectures.

In a typical Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

| Coupling Partner | Catalyst System | Product Type |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Styrene | Pd(OAc)₂, P(o-tolyl)₃ | Stilbene derivative |

| Phenyltrimethoxysilane | Pd(OAc)₂, TBAF | Biphenyl derivative |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal. nih.gov This process is commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. princeton.edu The reaction proceeds through a nucleophilic attack of the organolithium reagent on the bromine atom. princeton.edu The resulting aryllithium species is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. The rate of exchange generally follows the trend I > Br > Cl. princeton.edu

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic SN2 reactions, the direct backside attack is sterically hindered by the benzene (B151609) ring. wikipedia.org Therefore, SNA reactions typically proceed through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For a successful SNA reaction, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov In the case of this compound, the carboxylic acid group is not a sufficiently strong activating group to facilitate classical SNA reactions under standard conditions. The reactivity order for the leaving group in these reactions is typically F > Cl > Br > I. masterorganicchemistry.com

Intramolecular Cyclization and Ring-Forming Reactions

While the ortho-position of the bromine atom suggests the potential for intramolecular cyclization to form heterocyclic structures, no specific studies detailing these reactions for this compound have been identified.

Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Studies

No kinetic or spectroscopic data, such as that obtained from NMR, IR, or mass spectrometry, could be located to elucidate the reaction mechanisms of this compound.

Alternative Focus:

Should you be interested, an article could be generated on a related compound for which more extensive research is available. A possible alternative could be 2-(4-bromophenyl)butanoic acid , the para-isomer of the requested compound, or a more general discussion on the reactivity of 2-(halophenyl)alkanoic acids . This would allow for a detailed exploration of similar chemical principles, though the specific reactivity and steric effects would differ due to the altered position of the halogen substituent.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-(2-Bromophenyl)butanoic acid, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons.

The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The aromatic protons typically appear as a complex multiplet in the downfield region. The methine proton (α to the carboxyl group) is also shifted downfield due to the adjacent electronegative groups. The methylene and methyl protons of the butanoic acid chain appear further upfield. docbrown.info

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H |

| Aromatic Protons (Ar-H) | 7.10 - 7.65 | Multiplet | 4H |

| Methine (-CH) | ~3.80 | Triplet | 1H |

| Methylene (-CH₂) | 1.90 - 2.20 | Multiplet | 2H |

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field (~175-180 ppm). The aromatic carbons show a range of chemical shifts, with the carbon atom bonded to the bromine (C-Br) being influenced by the halogen's electronic effects. The carbons of the butanoic acid side chain appear at higher field strengths. docbrown.info

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-COOH) | ~178 |

| Aromatic (C-Br) | ~123 |

| Aromatic (C-C) | 139 |

| Aromatic (C-H) | 128 - 134 |

| Methine (-CH) | ~48 |

| Methylene (-CH₂) | ~26 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, cross-peaks would be observed between the methine proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons, confirming the butanoic acid chain's structure. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the methine proton signal will show a correlation to the methine carbon signal. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the aromatic carbon attached to the butanoic acid chain) and for piecing together different fragments of the molecule. For example, correlations would be expected from the methine proton to the carbonyl carbon and to several aromatic carbons. researchgate.netyoutube.com

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a sample-specific reference standard. By comparing the integral of a specific analyte signal to the integral of a certified internal standard of known concentration, the absolute purity of the analyte can be accurately calculated. ox.ac.ukmdpi.com

The process involves carefully weighing the sample and the internal standard, dissolving them in an appropriate deuterated solvent, and acquiring a ¹H NMR spectrum under specific, optimized conditions to ensure accurate integration. acs.orgresearchgate.net For the purity assessment of this compound, a well-defined, non-overlapping proton signal, such as the methine triplet, would be chosen for integration and comparison against the signal of the internal standard. youtube.com This technique allows for a direct and highly precise determination of the compound's purity as a weight percentage. ox.ac.uk

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FT-IR spectrum would prominently feature:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of the carboxylic acid dimer.

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively.

A C-Br stretching vibration, which typically appears in the lower frequency (fingerprint) region of the spectrum. nih.gov

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be useful for observing the aromatic ring vibrations and the carbon backbone. nih.gov

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. nih.gov

For this compound (C₁₀H₁₁BrO₂), the molecular weight is approximately 243.10 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic [M+2]⁺ peak of nearly equal intensity to the molecular ion peak will be observed. libretexts.org

Electron ionization (EI) would cause the molecular ion to fragment in a predictable manner. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info Another significant fragmentation would be the cleavage of the bond between the alpha and beta carbons of the butanoic acid chain, leading to the loss of an ethyl radical. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the proposed structure.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Corresponding Fragment | Description |

|---|---|---|

| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular Ion ([M]⁺ and [M+2]⁺) |

| 197/199 | [C₁₀H₁₀BrO]⁺ | Loss of -OH (hydroxyl group) |

| 183/185 | [C₉H₈Br]⁺ | Loss of -COOH (carboxyl group) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the determination of the elemental composition of a molecule with high accuracy and precision. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula, a critical step in structural confirmation. HRMS instruments, capable of operating in data-independent acquisition (DIA) modes, enable the collection of comprehensive datasets, facilitating retrospective analysis as new information becomes available. nih.govsigmaaldrich.com

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₀H₁₁BrO₂. This calculated value serves as a benchmark for comparison with experimental HRMS data. The presence of the bromine atom, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, further aiding in the confirmation of the compound's identity.

Table 1: Calculated Monoisotopic Mass of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Monoisotopic Mass | 241.99424 Da |

This table presents the theoretically calculated monoisotopic mass for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS experiment, the carboxylic acid may be derivatized to a more volatile ester form to improve its chromatographic behavior. The electron ionization (EI) mass spectrum of the parent compound or its derivative would be expected to show a molecular ion peak corresponding to its mass, along with a characteristic M+2 peak due to the bromine isotope. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (or its ester derivative), cleavage of the butyric acid side chain, and fragmentation of the bromophenyl ring.

For the related compound, (3S)-3-(4-Bromophenyl)butanoic acid, GC-MS analysis showed a retention time of 8.57 minutes and a molecular ion (M+) at m/z 242/244. researchgate.net

Table 2: GC-MS Data for an Isomer of this compound

| Compound | Retention Time (min) | Molecular Ion (m/z) |

| (3S)-3-(4-Bromophenyl)butanoic acid | 8.57 | 242/244 |

This table presents GC-MS data for an isomeric compound, as specific data for this compound is not available. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of organic compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. Carboxylic acids are frequently analyzed by LC-MS, often with derivatization to enhance their chromatographic retention and ionization efficiency. ontosight.ai

For the analysis of this compound, reversed-phase LC would likely be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid modifier such as formic acid to ensure the carboxylic acid is in its protonated form. sigmaaldrich.com Ionization is commonly achieved using electrospray ionization (ESI), which can be operated in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Analysis of the related compound, (3S)-3-(4-Bromophenyl)butanoic acid, by LC-MS showed a retention time of 0.63 minutes and a molecular ion adduct [M+NH₄]⁺ at m/z 260/262. researchgate.net

Table 3: LC-MS Data for an Isomer of this compound

| Compound | Retention Time (min) | Ion Adduct | m/z |

| (3S)-3-(4-Bromophenyl)butanoic acid | 0.63 | [M+NH₄]⁺ | 260/262 |

This table presents LC-MS data for an isomeric compound, as specific data for this compound is not available. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the bromophenyl group. The benzene (B151609) ring is a well-known chromophore, and the presence of the bromine atom as a substituent will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a primary band (E2-band) around 200-220 nm and a secondary band (B-band) with fine structure around 250-280 nm. The bromine atom, being an auxochrome, is likely to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

While specific UV-Vis spectral data for this compound is not available, the general principles of UV-Vis spectroscopy suggest the presence of characteristic absorptions related to the aromatic system. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

Currently, there is no published X-ray crystallographic data available for this compound in the Cambridge Structural Database. However, the crystal structure of a related compound, 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, has been determined. This structure reveals the geometry of the 2-bromophenyl moiety and its spatial relationship to the rest of the molecule. X-ray studies on other bromo-substituted aromatic compounds have also provided insights into the influence of the bromine atom on crystal packing, often involving halogen bonding and other intermolecular interactions.

Should single crystals of this compound become available, X-ray diffraction analysis would provide unambiguous confirmation of its structure, including the conformation of the butanoic acid side chain relative to the aromatic ring.

Chromatographic Techniques for Purification and Purity Evaluation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds, and determine their purity. For this compound, TLC can be effectively used to follow its synthesis by observing the disappearance of starting materials and the appearance of the product spot.

A suitable TLC system for this compound would likely involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether). The polarity of the mobile phase can be adjusted to achieve optimal separation. As a carboxylic acid, the compound may exhibit tailing on the TLC plate. This can often be mitigated by the addition of a small amount of acetic or formic acid to the eluent.

For the related compound, (3S)-3-(4-bromophenyl)butanoic acid, a TLC system using 50% ethyl acetate in hexanes as the mobile phase resulted in an Rf value of 0.65. researchgate.net Visualization of the spot can be achieved under UV light (due to the aromatic ring) or by using a staining agent such as potassium permanganate. researchgate.net

Table 4: TLC Data for an Isomer of this compound

| Compound | Mobile Phase | Stationary Phase | Rf Value |

| (3S)-3-(4-bromophenyl)butanoic acid | 50% Ethyl Acetate in Hexanes | Silica Gel | 0.65 |

This table presents TLC data for an isomeric compound, as specific data for this compound is not available. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of both the chemical purity and the enantiomeric composition of chiral compounds such as this compound. This method offers high resolution and sensitivity, making it indispensable for quality control in synthesis and for the detailed characterization of the final product.

The determination of chemical purity is typically achieved using reversed-phase HPLC. In this mode, a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. For this compound, a C18 column is a common choice for the stationary phase, while a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol is employed. The retention time of the main peak corresponding to this compound is used to identify the compound, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

For the critical task of separating and quantifying the enantiomers of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times for the (R)- and (S)-forms. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of racemic carboxylic acids.

The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For analogous compounds, normal-phase chromatography, employing a mobile phase of a nonpolar solvent like heptane (B126788) or hexane (B92381) mixed with a polar modifier such as isopropanol, has proven effective. The addition of a small amount of an acidic modifier to the mobile phase can improve peak shape and resolution. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample and is calculated from the relative areas of the peaks corresponding to the two enantiomers in the chromatogram.

Detailed research findings on the chiral separation of closely related arylpropionic acids often report the specific conditions that enable effective resolution. For instance, the analysis of a constitutional isomer, (S)-3-(4-Bromophenyl)butanoic acid, has been successfully performed using a Chiralcel OJ-H column with a mobile phase of heptane and isopropanol. orgsyn.org This methodology provides a strong precedent for developing a successful separation method for this compound.

Below are representative data tables outlining typical HPLC conditions for purity and enantiomeric excess determination.

Table 1: Representative HPLC Conditions for Purity Determination

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% TFA), 60:40 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Value |

| Column | Chiralcel OJ-H (e.g., 150 mm x 4.6 mm) |

| Mobile Phase | n-Heptane:Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

The successful development and validation of such HPLC methods are critical for ensuring the quality and stereochemical integrity of this compound for research and development purposes.

Theoretical and Computational Chemistry Investigations of 2 2 Bromophenyl Butanoic Acid

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost to model electronic structures. A typical DFT study on 2-(2-bromophenyl)butanoic acid would involve a functional, such as B3LYP, and a basis set, like 6-31+G(d), to solve the Schrödinger equation approximately. Such calculations would provide fundamental insights into the molecule's characteristics.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, which has rotatable bonds, this process involves a conformational analysis to identify all low-energy isomers (conformers). This analysis is crucial as the molecule's properties can depend significantly on its conformation. The process involves systematically rotating the bonds and calculating the energy of each resulting structure to find the global energy minimum. Without specific studies, the preferred conformation and the energy barriers between different conformers of this compound remain undetermined.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

Once the optimized geometry is found, its electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

The Molecular Electrostatic Potential (MEP) map is another critical tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This provides a guide to how the molecule will interact with other chemical species. For this compound, this analysis would reveal the reactive sites, but specific HOMO-LUMO energy values and MEP maps are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis examines the delocalization of electron density between orbitals, which can be interpreted as stabilizing intramolecular and intermolecular interactions. It provides a detailed picture of bonding and lone-pair interactions. For example, NBO analysis can quantify the stabilization energy associated with hyperconjugation, where electrons from a filled bonding orbital move to a nearby empty anti-bonding orbital. This analysis would offer deep insights into the electronic stabilization within this compound, but the specific calculations have not been reported.

Vibrational Spectra Simulation and Interpretation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating these frequencies for a proposed structure, scientists can compare the simulated spectrum to an experimental one to confirm the structure's identity and conformational state. A detailed vibrational analysis for this compound, including the assignment of specific vibrational modes to calculated frequencies, is not currently found in the literature.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Beyond vibrational spectra, computational chemistry can predict other spectroscopic parameters. The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to aid in the interpretation of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic transitions that give rise to a UV-Visible spectrum. These predictions are invaluable for structural elucidation. However, predicted NMR and UV-Vis data specific to this compound are not available.

Computational Exploration of Reaction Mechanisms and Transition States

DFT is a powerful tool for exploring the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the transition state structures and calculate the activation energies for a proposed reaction. This provides a detailed, step-by-step understanding of how a reaction occurs. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. At present, no such computational studies on the reaction mechanisms involving this specific compound have been published.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational space of a molecule over time. This technique models the atomic motions of a molecule by iteratively solving Newton's equations of motion for a system of interacting atoms. For this compound, MD simulations would be instrumental in understanding how the molecule samples different spatial arrangements, or conformations, in various environments.

A typical MD simulation protocol for this compound would involve several key steps. Initially, a starting 3D structure of the molecule would be generated and optimized using quantum mechanical methods. This structure would then be placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. The interactions between the atoms of the molecule and the solvent would be described by a force field, a set of empirical potential energy functions.

The simulation would then proceed by calculating the forces on each atom at a given instant and using these forces to update the atomic positions and velocities over a small time step (typically on the order of femtoseconds). By repeating this process for millions of steps, a trajectory of the molecule's conformational changes over nanoseconds or even microseconds can be generated.

Analysis of this trajectory would reveal the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule. Key dihedral angles, such as those governing the rotation of the butanoic acid chain relative to the bromophenyl ring and the rotation around the C-C bonds within the butanoic acid moiety, would be monitored to map the conformational landscape.

Although specific research findings for this compound are not present in the surveyed literature, studies on similar small organic molecules provide a template for the expected outcomes. For instance, MD simulations on other phenylalkanoic acids have been used to elucidate the preferred orientations of the substituent groups and the influence of solvent on conformational equilibria. Such studies often reveal a complex interplay of steric hindrance, intramolecular hydrogen bonding, and solvent interactions in determining the dominant conformations.

A hypothetical data table summarizing the parameters for a prospective MD simulation of this compound is presented below. This table illustrates the typical setup for such a computational experiment.

| Simulation Parameter | Value/Description |

| Force Field | e.g., GROMOS, AMBER, CHARMM, OPLS |

| Solvent Model | e.g., TIP3P, SPC/E for water |

| System Size | One this compound molecule in a cubic box of solvent |

| Temperature | 300 K (controlled by a thermostat, e.g., Nosé-Hoover) |

| Pressure | 1 atm (controlled by a barostat, e.g., Parrinello-Rahman) |

| Time Step | 2 fs |

| Simulation Duration | 100 ns |

| Ensemble | NPT (isothermal-isobaric) |

The results from such a simulation would provide a detailed, dynamic picture of the conformational preferences of this compound, which is crucial for understanding its chemical reactivity and potential biological interactions.

Applications of 2 2 Bromophenyl Butanoic Acid in Advanced Synthetic Research and Materials Precursors

Role as a Versatile Building Block in Complex Molecular Architectures

2-(2-Bromophenyl)butanoic acid serves as a crucial starting material and intermediate in the synthesis of more complex molecules. Its structure, featuring a carboxylic acid group, a bromine atom, and a chiral center, allows for a wide range of chemical transformations. This versatility makes it a valuable component in the construction of intricate molecular frameworks.

The presence of the bromine atom on the phenyl ring opens up possibilities for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, which are essential for building the skeletons of complex organic molecules. The carboxylic acid group provides a handle for forming amides, esters, and other functional groups, further expanding its synthetic utility.

Synthesis of Chiral Intermediates

A significant application of this compound lies in its use for the synthesis of chiral intermediates. The stereochemistry of the final product in a multi-step synthesis is often determined by the chirality of the initial building blocks. By using enantiomerically pure forms of this compound, chemists can introduce a specific stereocenter into a molecule early in the synthetic sequence. This is particularly important in the development of pharmaceuticals and other biologically active compounds where specific stereoisomers often exhibit desired activities, while others may be inactive or even harmful.

For instance, the enantioselective synthesis of related compounds, such as (S)-3-(4-bromophenyl)butanoic acid, highlights the methodologies that can be employed to generate such chiral building blocks on a large scale. orgsyn.org Techniques like asymmetric hydrogenation or the use of chiral auxiliaries can be applied to produce the desired enantiomer of this compound with high purity. These chiral intermediates are then carried forward through subsequent reaction steps to yield complex target molecules with a defined three-dimensional structure.

Precursor for Diversified Organic Scaffolds

The structure of this compound makes it an ideal precursor for creating a wide variety of organic scaffolds. semanticscholar.org The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. By modifying the carboxylic acid and the bromophenyl group, a diverse library of compounds with different shapes and functionalities can be generated from this single starting material.

For example, the bromine atom can be replaced with various other groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of different substituents onto the aromatic ring, leading to a range of derivatives. The carboxylic acid can be converted into an array of functional groups, including amides, esters, and ketones. This dual reactivity enables the construction of complex molecules with tailored properties for various applications, from medicinal chemistry to materials science.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Bromophenyl | Suzuki Coupling | Biphenyl derivatives |

| Heck Reaction | Alkenyl-substituted phenyl derivatives | |

| Sonogashira Coupling | Alkynyl-substituted phenyl derivatives | |

| Buchwald-Hartwig Amination | N-Aryl amine derivatives | |

| Carboxylic Acid | Esterification | Esters |

| Amidation | Amides | |

| Reduction | Alcohols | |

| Grignard Reaction | Ketones |

Investigation as a Ligand or Catalyst Precursor in Organometallic Chemistry

The potential of this compound and its derivatives as ligands or precursors to catalysts in organometallic chemistry is an area of active investigation. semanticscholar.org The presence of both a carboxylic acid group and a bromine atom offers multiple points for coordination to a metal center.

Upon deprotonation, the carboxylate group can act as a mono- or bidentate ligand, binding to a metal ion. The bromine atom can also be involved in coordination or can be a site for oxidative addition in a catalytic cycle. Furthermore, the phenyl ring can participate in π-coordination with transition metals. This multi-functionality allows for the design of unique ligand environments around a metal, which can influence the metal's catalytic activity and selectivity.

For example, derivatives of this compound could be used to synthesize novel phosphine (B1218219) ligands through the substitution of the bromine atom. These phosphine-carboxylate ligands could then be used to create chiral metal complexes for asymmetric catalysis, a critical technology in modern organic synthesis.

Development of Novel Synthetic Reagents and Methodologies

The unique structural features of this compound can be exploited in the development of new synthetic reagents and methodologies. The combination of a chiral center, a carboxylic acid, and an aryl bromide in one molecule is relatively uncommon, making it a valuable tool for synthetic chemists.

For instance, the compound could be used to develop new types of chiral derivatizing agents. These agents are used to determine the enantiomeric purity of other chiral compounds by converting them into diastereomers that can be distinguished by techniques such as NMR spectroscopy or chromatography.

Moreover, the reactivity of the C-Br bond can be harnessed to explore novel reaction pathways. For example, under specific conditions, the bromine atom could participate in radical reactions or could be used to generate organometallic reagents in situ for subsequent transformations.

Exploration in Polymer Chemistry as a Monomer Precursor (Excluding specific material properties)

In the field of polymer chemistry, this compound holds potential as a precursor for the synthesis of novel monomers. Monomers are the fundamental building blocks that are linked together to form polymers. The bifunctional nature of this compound—the carboxylic acid and the bromine atom—allows for its incorporation into polymer chains through various polymerization techniques.

The carboxylic acid group can be readily converted into an ester or an amide, which can then undergo condensation polymerization. The bromine atom on the phenyl ring can serve as a site for polymerization through cross-coupling reactions, leading to the formation of conjugated polymers. These types of polymers are of interest for their potential electronic and optical properties. The chirality of the monomer unit could also be used to create polymers with helical structures and unique chiroptical properties.

Contribution to Chemical Probe Development (Focusing on synthetic aspects, not biological activity)

Chemical probes are small molecules used to study and manipulate biological systems. The synthesis of these probes often requires versatile building blocks that can be easily modified to incorporate reporter tags, reactive groups, and other functionalities. nih.govmq.edu.au this compound can serve as a valuable scaffold for the synthesis of such chemical probes. nih.gov

The synthetic utility of this compound in probe development stems from its modifiable handles. mq.edu.au The carboxylic acid can be coupled to a linker, which in turn can be attached to a reporter group like a fluorophore or a biotin (B1667282) tag. ljmu.ac.uk The bromine atom provides a site for the introduction of a photoreactive group or a "warhead" that can covalently bind to a target protein. This allows for the creation of a diverse set of probes from a common intermediate, facilitating the exploration of structure-activity relationships. The inherent chirality of the molecule can also be used to develop stereospecific probes to investigate the enantioselectivity of biological processes.

Future Research Directions and Emerging Paradigms for Bromophenyl Butanoic Acids

Development of Sustainable and Environmentally Benign Synthetic Processes

The chemical industry is increasingly focusing on developing environmentally friendly synthetic methods, and the synthesis of 2-arylpropionic acids, a class to which 2-(2-Bromophenyl)butanoic acid belongs, is no exception. Traditional methods often involve multiple steps and the use of hazardous reagents. raijmr.com Future research will prioritize the development of "greener" synthetic routes that are more atom-economical and utilize less toxic substances.

A significant area of development is the use of biocatalysts, such as esterases, to replace traditional chemical-based synthesis. nih.gov Biocatalysis offers advantages in terms of economic feasibility and environmental friendliness. nih.gov For instance, the kinetic resolution of racemic ethyl 2-arylpropionates using esterases can produce enantiomerically pure (S)-2-arylpropionic acids, which often exhibit greater therapeutic effects. nih.gov Research is focused on identifying and engineering enzymes with improved activity, selectivity, and broader substrate scope to make this approach more industrially viable. nih.gov

Another green approach involves the direct oxidation of starting materials like cyclohexene (B86901) with hydrogen peroxide, a much cleaner oxidizing agent than nitric acid, which is used in some traditional syntheses of related dicarboxylic acids. raijmr.com The use of phase-transfer catalysts in such reactions can further enhance efficiency and reduce waste. raijmr.com

| Sustainable Approach | Key Features | Potential Advantages |

| Biocatalysis (Esterases) | Kinetic resolution of racemic esters | High enantioselectivity, environmentally friendly, economically feasible nih.gov |

| Green Oxidation | Use of H2O2 as an oxidant | Reduced production of harmful byproducts (e.g., nitrous oxide) raijmr.com |

| Catalytic Systems | Use of transition metal catalysts (e.g., Raney nickel) | Fewer synthetic steps, increased overall yield raijmr.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to transform the production of bromophenyl butanoic acids and their derivatives. youtube.comyoutube.comnih.govmdpi.comdurham.ac.uk These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and greater scalability. youtube.comyoutube.com

Flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.commdpi.comdurham.ac.uk This can lead to higher yields and purities, as well as the ability to safely handle hazardous intermediates. mdpi.com Automated synthesis platforms, often incorporating robotics, can perform entire multi-step syntheses with minimal human intervention, accelerating the drug discovery and development process. youtube.comnih.govsigmaaldrich.comresearchgate.net These platforms can be programmed to perform a wide range of reactions, including Suzuki couplings, which are relevant for the derivatization of bromophenyl compounds. sigmaaldrich.com

The combination of computer-aided synthesis planning with flow chemistry and automation represents a powerful new paradigm. mit.edu Software can propose synthetic routes that are then executed by automated flow systems, enabling the rapid synthesis and optimization of target molecules. youtube.commit.edu

| Technology | Key Capabilities | Benefits for this compound Synthesis |

| Flow Chemistry | Precise control of reaction conditions, use of polymer-supported reagents | Improved yield and purity, safer handling of reactions, reduced workup time mdpi.comdurham.ac.uk |

| Automated Synthesis Platforms | High-throughput synthesis, automated purification and analysis | Increased speed and efficiency, reduced risk of human error, accelerated discovery youtube.comnih.govsigmaaldrich.com |